1,2-Diethinilbenceno

Descripción general

Descripción

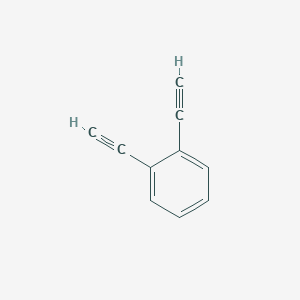

1,2-Diethynylbenzene is an organic compound with the molecular formula C₁₀H₆. It consists of a benzene ring substituted with two ethynyl groups at the 1 and 2 positions.

Aplicaciones Científicas De Investigación

Materials Science

1,2-Diethynylbenzene serves as a precursor for synthesizing novel conjugated organic polymers. These polymers are crucial in electronics and photonics due to their electronic properties and potential for use in devices such as organic light-emitting diodes (OLEDs) and solar cells. The oxidative coupling reactions of 1,2-diethynylbenzene lead to the formation of diacetylene macrocycles, which are of significant interest due to their unique structural properties and potential applications in advanced materials.

In chemical research, 1,2-diethynylbenzene is utilized to study aromatic substitution reactions and develop new synthetic methodologies. Its ability to undergo various reactions—such as oxidation to form diacetylene macrocycles or reduction to generate ethylene-substituted derivatives—makes it a versatile compound for exploring reaction mechanisms.

Case Study: Synthesis of Diacetylene Macrocycles

Research conducted at the University of Pennsylvania demonstrated the synthesis of diacetylene macrocycles from 1,2-diethynylbenzene derivatives through oxidative coupling. The study reported yields as high as 74%, highlighting the efficiency of this synthetic route for producing complex structures useful in materials science .

Biological Applications

Recent studies have revealed that 1,2-diethynylbenzene possesses biological activities that may have implications in medicinal chemistry.

Enzyme Inhibition

The compound has been identified as a mechanism-based inactivator of phenol hydroxylase in Pseudomonas sp. CF600. This inhibition is significant for bioremediation processes, where the compound's ability to covalently modify the enzyme's active site leads to decreased enzymatic activity .

Antitumor Activity

Derivatives of 1,2-diethynylbenzene exhibit cytotoxic properties against various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), inducing oxidative stress that can lead to apoptosis in tumor cells. This suggests potential applications in cancer therapy .

Table 2: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits phenol hydroxylase | |

| Antitumor Activity | Induces apoptosis via ROS generation |

Astrochemistry

Recent astrochemical studies have detected ethynylbenzene and its derivatives, including 1,2-diethynylbenzene, in interstellar environments such as TMC-1. The presence of these compounds is significant for understanding molecular formation pathways leading to complex organic molecules like naphthalene .

Case Study: Detection in TMC-1

A study confirmed the detection of ethynylbenzene in TMC-1 and presented evidence for the potential role of 1,2-diethynylbenzene in forming naphthalene through exothermic reaction pathways. This discovery enhances our understanding of organic chemistry in space environments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2-Diethynylbenzene can be synthesized through the oxidative coupling of 1,2-diethynylbenzene derivatives. This method involves the use of oxidative agents to couple the ethynyl groups, forming the desired compound . The reaction conditions typically include the use of a solvent such as tetrahydrofuran and a catalyst like copper(I) chloride.

Industrial Production Methods: While specific industrial production methods for 1,2-diethynylbenzene are not extensively documented, the general approach involves large-scale oxidative coupling reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration.

Análisis De Reacciones Químicas

Types of Reactions: 1,2-Diethynylbenzene undergoes various types of chemical reactions, including:

Reduction: Reduction reactions can convert the ethynyl groups to ethylene groups, altering the compound’s reactivity and properties.

Common Reagents and Conditions:

Oxidation: Reagents such as iodine or other halogens can be used under controlled conditions to achieve oxidation.

Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the ethynyl groups.

Substitution: Electrophilic reagents such as bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Diacetylene macrocycles and other polymeric structures.

Reduction: Ethylene-substituted benzene derivatives.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Mecanismo De Acción

The mechanism of action of 1,2-diethynylbenzene primarily involves its ability to undergo oxidative coupling and polymerization reactions. The ethynyl groups can participate in various chemical transformations, leading to the formation of complex structures. The molecular targets and pathways involved include the interaction of the ethynyl groups with oxidative agents and catalysts, facilitating the formation of new bonds and polymeric structures .

Comparación Con Compuestos Similares

- 1,3-Diethynylbenzene

- 1,4-Diethynylbenzene

- Diethynylbenzene dianion

Comparison: 1,2-Diethynylbenzene is unique due to the specific positioning of the ethynyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to 1,3-diethynylbenzene and 1,4-diethynylbenzene, the 1,2-isomer exhibits different electronic and steric properties, leading to distinct chemical behavior and applications .

Actividad Biológica

1,2-Diethynylbenzene, a compound characterized by its unique structure featuring two ethynyl groups attached to a benzene ring, has garnered interest in various fields due to its biological activities and potential applications in medicinal chemistry. This article explores the biological activity of 1,2-diethynylbenzene, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

1,2-Diethynylbenzene (C10H6) is an aromatic compound that can undergo various chemical reactions due to the presence of the ethynyl groups. Its structure allows it to participate in cycloaddition reactions and other transformations that are relevant for biological applications.

1. Inhibition of Enzymatic Activity

Recent studies have demonstrated that 1,2-diethynylbenzene can act as a mechanism-based inactivator of certain enzymes. For instance, it has been shown to inhibit phenol hydroxylase in Pseudomonas sp. CF600, which is crucial for phenol degradation. The compound's ability to covalently modify the enzyme's active site leads to a decrease in enzymatic activity, suggesting its potential use as an inhibitor in bioremediation processes .

2. Antitumor Activity

Research has indicated that derivatives of 1,2-diethynylbenzene exhibit cytotoxic properties against various cancer cell lines. The compound's reactivity allows it to form reactive intermediates that can interact with cellular macromolecules, potentially leading to apoptosis in tumor cells. Studies on related enediynes have highlighted their potent antitumor activity, suggesting that 1,2-diethynylbenzene may share similar properties .

Case Study 1: Enzyme Inhibition

A study utilized activity-based fluorescent labeling to explore the effects of 1,2-diethynylbenzene on Pseudomonas sp. CF600. The results showed that treatment with the compound led to specific labeling of polypeptides associated with phenol hydroxylase, demonstrating its role as an effective inhibitor .

Case Study 2: Antitumor Potential

In another investigation focused on the synthesis of enediyne compounds derived from 1,2-diethynylbenzene, researchers found that these derivatives exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to their ability to generate reactive oxygen species (ROS), which can induce oxidative stress and lead to cell death .

Comparative Table of Biological Activities

Propiedades

IUPAC Name |

1,2-diethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6/c1-3-9-7-5-6-8-10(9)4-2/h1-2,5-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYDUPRWILCUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176204 | |

| Record name | 1,2-Diethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26776-82-9, 21792-52-9 | |

| Record name | Benzene, o-diethynyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26776-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diethynylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021792529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,2-diethynylbenzene?

A1: The molecular formula of 1,2-diethynylbenzene is C10H6. Its molecular weight is 126.15 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 1,2-diethynylbenzene?

A2: 1,2-Diethynylbenzene is commonly characterized by various spectroscopic techniques, including:

- Infrared (IR) Spectroscopy: IR spectroscopy identifies the characteristic stretching frequency of the C≡C bond in alkynes, including 1,2-diethynylbenzene. [, , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides information about the hydrogen and carbon environments within the molecule, aiding in structural confirmation. [, ]

- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of 1,2-diethynylbenzene, confirming its identity and purity. []

Q3: How stable is 1,2-diethynylbenzene under ambient conditions?

A3: 1,2-Diethynylbenzene is generally stable under ambient conditions, but it can undergo polymerization or oxidation upon prolonged exposure to air or heat. []

Q4: Can you elaborate on the thermal reactivity of 1,2-diethynylbenzene and its derivatives?

A4: 1,2-Diethynylbenzene derivatives, particularly enediynes, exhibit interesting thermal reactivities. They undergo exothermic Bergman cyclization reactions, forming highly reactive diradicals that can abstract hydrogen atoms from surrounding molecules. [, , ]

Q5: Are there any notable catalytic applications of 1,2-diethynylbenzene or its derivatives?

A6: While 1,2-diethynylbenzene itself is not a widely used catalyst, its derivatives, especially those incorporating transition metals, have shown promise in various catalytic reactions. For instance, copper(I) complexes with 1,2-diethynylbenzene-based ligands have been studied as potential catalysts for the monooxygenation of phenols, mimicking the activity of the enzyme tyrosinase. []

Q6: Has computational chemistry been employed to study 1,2-diethynylbenzene and its reactivity?

A7: Yes, computational methods like Density Functional Theory (DFT) and Moller-Plesset second-order perturbation theory (MP2) have been crucial in understanding the reactivity of 1,2-diethynylbenzene derivatives. These studies help predict reaction pathways, estimate activation energies for processes like the Bergman cyclization, and elucidate the influence of substituents on reaction rates. [, , ]

Q7: How do substituents on the benzene ring of 1,2-diethynylbenzene influence its reactivity?

A8: Substituents significantly affect the reactivity of 1,2-diethynylbenzene, particularly in reactions like the Bergman cyclization. For example, electron-withdrawing groups like nitro (-NO2) and aldehyde (-CHO) at the ortho position decrease the activation energy for cyclization, making the reaction more favorable. []

Q8: How do steric effects influence the reactivity of 1,2-diethynylbenzene derivatives?

A9: Steric hindrance plays a crucial role in determining the preferred reaction pathway. Bulky substituents can hinder the classic C1-C6 Bergman cyclization, favoring alternative reactions like the C1-C5 cyclization, leading to the formation of different products. []

Q9: How is 1,2-diethynylbenzene commonly synthesized?

A9: 1,2-diethynylbenzene can be synthesized using Sonogashira coupling reactions, which involve the palladium-catalyzed coupling of 1,2-diiodobenzene or 1,2-dibromobenzene with a terminal alkyne in the presence of a copper co-catalyst and an amine base.

Q10: What are some interesting reactions involving 1,2-diethynylbenzene?

A10: 1,2-Diethynylbenzene is a versatile building block for complex molecules. Some noteworthy reactions include:

- Glaser Coupling: This reaction allows for the dimerization of 1,2-diethynylbenzene, creating macrocyclic structures with interesting properties. []

- Hydrophosphination: Adding phosphines to the triple bonds of 1,2-diethynylbenzene can generate phosphine ligands useful in coordination chemistry and catalysis. [, , ]

- Frustrated Lewis Pair (FLP) Reactions: FLPs, typically composed of a Lewis acid and a Lewis base, can react with 1,2-diethynylbenzene in various ways, leading to the formation of heterocycles or zwitterionic species. []

Q11: Can 1,2-diethynylbenzene form complexes with transition metals?

A12: Yes, 1,2-diethynylbenzene readily coordinates to various transition metals. The alkyne moieties can act as either σ-donors or π-acceptors, forming stable metal complexes. [, , ]

Q12: What are some interesting examples of metal complexes containing 1,2-diethynylbenzene?

A13: 1,2-Diethynylbenzene forms complexes with a variety of metals, including copper, silver, iron, and manganese. These complexes exhibit diverse structural motifs and electronic properties, making them intriguing for various applications. [, , , ]

Q13: Is there any relevance of 1,2-diethynylbenzene in astrochemistry?

A14: 1,2-Diethynylbenzene and its derivative, ethynylbenzene, have been detected in the Taurus Molecular Cloud (TMC-1), suggesting their potential role in the formation of polycyclic aromatic hydrocarbons (PAHs) in interstellar environments. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.